N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C12H13F3N2O3. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 2,4-dimethylphenylamine to introduce the nitro group. This is followed by the reaction with trifluoroacetic anhydride to introduce the trifluoromethyl group. Finally, the compound is reacted with propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used but typically involve the replacement of the trifluoromethyl group.
Scientific Research Applications
N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N,2-dimethyl-: This compound lacks the nitro and trifluoromethyl groups, making it less reactive.
Propanamide, 2,2-dimethyl-N-phenyl-: This compound has a phenyl group instead of the nitro and trifluoromethyl groups, resulting in different chemical properties.
Uniqueness
N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. These groups make it a versatile compound for various research applications.
Properties
CAS No. |
61803-16-5 |
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Molecular Formula |
C12H13F3N2O3 |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
N,2-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C12H13F3N2O3/c1-7(2)11(18)16(3)9-5-4-8(12(13,14)15)6-10(9)17(19)20/h4-7H,1-3H3 |
InChI Key |
UWLZWPGLQJXOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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